N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C26H19ClFN5O3 and its molecular weight is 503.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research involving derivatives of 1,3,4-oxadiazole and naphthyridine structures has demonstrated significant antibacterial activity. For example, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their examination against various bacterial strains showed promising results, indicating their potential as antibacterial agents. Such studies contribute to the development of new antibiotics to combat resistant bacterial strains (Ramalingam et al., 2019).
Anticancer Research
Compounds featuring the 1,3,4-oxadiazole moiety, similar in structure to the compound , have been evaluated for their anticancer potential. Research has focused on synthesizing and characterizing these compounds, followed by in vitro testing against various cancer cell lines. One such study reported that certain derivatives showed moderate to high anticancer activity, highlighting the potential of these compounds in cancer treatment strategies (Salahuddin et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesis and study of benzothiazolinone acetamide analogs, which share a structural similarity with the compound of interest, have revealed their potential in applications beyond biomedical research. These compounds have been analyzed for their light harvesting efficiency and ability to act as photosensitizers in dye-sensitized solar cells (DSSCs), as well as for their non-linear optical (NLO) activity. Additionally, molecular docking studies have been performed to explore their interactions with biological targets, such as Cyclooxygenase 1 (COX1), which could inform drug design and development (Mary et al., 2020).
Herbicide Analysis and Environmental Impacts
Studies on the detection of herbicides and their degradation products in natural waters have utilized compounds with structural features related to the query compound. These research efforts aim to improve our understanding of the environmental fate of such chemicals and their potential impacts on ecosystems. Techniques developed and insights gained can aid in the monitoring and management of agricultural chemicals to mitigate their environmental effects (Zimmerman et al., 2002).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-15-9-10-19-23(35)20(26-31-24(32-36-26)16-6-4-7-18(28)11-16)13-33(25(19)30-15)14-22(34)29-12-17-5-2-3-8-21(17)27/h2-11,13H,12,14H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYZPGOKIPSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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